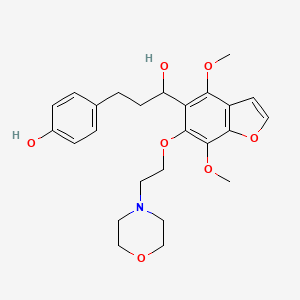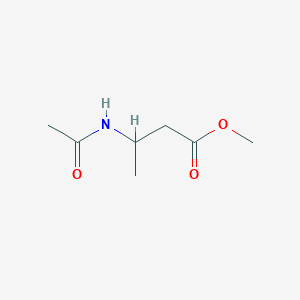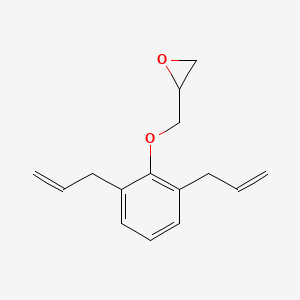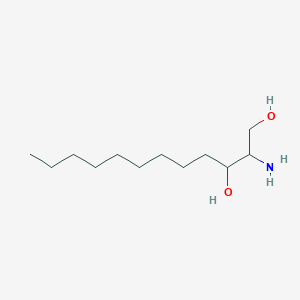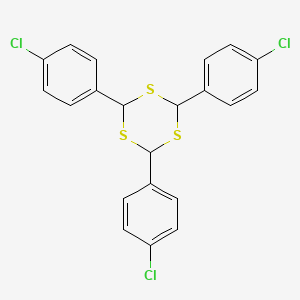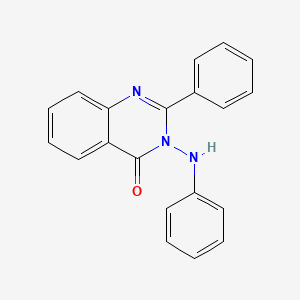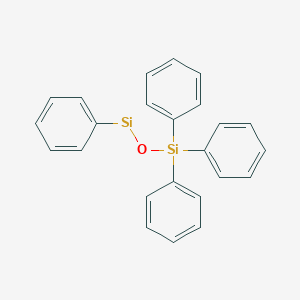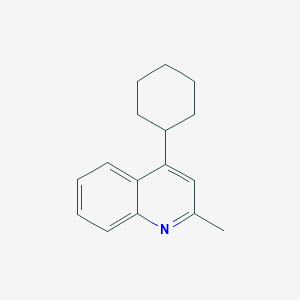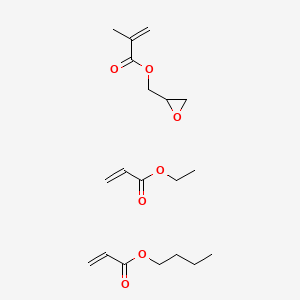
Platinum, chloromethylbis(trimethylphosphine)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum, chloromethylbis(trimethylphosphine)- is a coordination compound with the formula C₇H₂₁ClP₂Pt. It is a platinum-based compound that features chloromethyl and trimethylphosphine ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of platinum, chloromethylbis(trimethylphosphine)- typically involves the reaction of platinum precursors with chloromethyl and trimethylphosphine ligands. One common method is the reaction of platinum(II) chloride with chloromethyltrimethylphosphine in the presence of a suitable solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Platinum, chloromethylbis(trimethylphosphine)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(IV) species.
Reduction: It can be reduced back to platinum(II) or even platinum(0) under specific conditions.
Substitution: The chloromethyl and trimethylphosphine ligands can be substituted with other ligands, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using other phosphine ligands or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum(II) complexes with different ligands .
Aplicaciones Científicas De Investigación
Platinum, chloromethylbis(trimethylphosphine)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: The compound is studied for its potential interactions with biological molecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of other platinum-based drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism by which platinum, chloromethylbis(trimethylphosphine)- exerts its effects involves coordination with target molecules. In biological systems, it can bind to DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs .
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand arrangement.
Uniqueness
Platinum, chloromethylbis(trimethylphosphine)- is unique due to its specific ligand combination, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in catalysis and medicinal chemistry .
Propiedades
Número CAS |
36512-52-4 |
|---|---|
Fórmula molecular |
C7H23ClP2Pt+2 |
Peso molecular |
399.74 g/mol |
Nombre IUPAC |
carbanide;chloroplatinum(1+);trimethylphosphanium |
InChI |
InChI=1S/2C3H9P.CH3.ClH.Pt/c2*1-4(2)3;;;/h2*1-3H3;1H3;1H;/q;;-1;;+2/p+1 |
Clave InChI |
DSWGDEWSPHBNKM-UHFFFAOYSA-O |
SMILES canónico |
[CH3-].C[PH+](C)C.C[PH+](C)C.Cl[Pt+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B14671531.png)

![3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid](/img/structure/B14671569.png)
